BE“GHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-
(Decyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-(Decyloxy)benzoic acid

Cat. No.: B1295374

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 4-(Decyloxy)benzoic acid

Synonyms: 4-decoxybenzoic acid, p-Decyloxybenzoic acid, 4-n-Decyloxybenzoic acid[1][2]
CAS Number: 5519-23-3[1][2]

This technical guide provides a comprehensive overview of 4-(Decyloxy)benzoic acid, a long-
chain alkoxy derivative of benzoic acid. This document details its physicochemical properties,
experimental protocols for its synthesis and analysis, and explores its potential biological
activities based on current scientific literature.

Physicochemical Data

A summary of the key physicochemical properties of 4-(Decyloxy)benzoic acid is presented in
Table 1. This data is crucial for its handling, formulation, and application in research and
development.
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Property Value Source

Molecular Formula C17H2603 PubChem|[2]
Molecular Weight 278.39 g/mol Cheméo[3]

Melting Point 94-143 °C ChemicalBook[4]
Boiling Point (Predicted) 403.6 £ 18.0 °C ChemicalBook[4]
Density (Predicted) 1.014 + 0.06 g/cm?3 ChemicalBook[4]
Water Solubility Low Inferred from structure
pKa (Predicted) 4.48 £0.10 ChemicalBook[4]

LogP (Octanol/Water Partition ] i
o 4.904 (Crippen Calculated) Cheméo[3]
Coefficient)

Experimental Protocols
Synthesis: Williamson Ether Synthesis

4-(Decyloxy)benzoic acid can be synthesized via a Williamson ether synthesis, a robust and
widely applicable method for preparing ethers. This reaction involves the nucleophilic
substitution of an alkyl halide by a phenoxide ion.

Reaction Scheme:
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Figure 1: General reaction scheme for the synthesis of 4-(Decyloxy)benzoic acid.
Detailed Protocol:

o Deprotonation: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in a suitable polar
aprotic solvent such as acetone or dimethylformamide (DMF).

e Add a slight molar excess of a base, such as anhydrous potassium carbonate (K2COs) or
sodium hydroxide (NaOH), to the solution. Stir the mixture at room temperature to facilitate
the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide.

e Nucleophilic Substitution: To the stirred suspension, add a stoichiometric equivalent of 1-
bromodecane.

e Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress
can be monitored by thin-layer chromatography (TLC).
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o Work-up: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts.

» Evaporate the solvent from the filtrate under reduced pressure.

o Dissolve the residue in a suitable organic solvent and wash with water to remove any
remaining salts and base.

» Acidify the agqueous layer with a dilute acid (e.g., 1M HCI) to precipitate the crude 4-
(Decyloxy)benzoic acid.

 Purification: Collect the precipitate by vacuum filtration and recrystallize from a suitable
solvent system (e.g., ethanol/water) to yield the pure product.

Analytical Characterization

The identity and purity of synthesized 4-(Decyloxy)benzoic acid can be confirmed using a
combination of spectroscopic and chromatographic techniques.

Experimental Workflow for Characterization:
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Figure 2: Workflow for the characterization of 4-(Decyloxy)benzoic acid.
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, the methylene protons of the decyloxy chain, and the terminal methyl
group. The chemical shifts and coupling patterns provide definitive structural information.

o 183C NMR: The carbon NMR spectrum will display distinct resonances for the carboxylic
acid carbon, the aromatic carbons (including the ipso-carbons), and the carbons of the
aliphatic decyloxy chain.[5]

o Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit
characteristic absorption bands corresponding to the functional groups present in the
molecule. Key expected peaks include:

o Abroad O-H stretching band for the carboxylic acid hydroxyl group (around 2500-3300
cm™1).

o A strong C=0 stretching band for the carboxylic acid carbonyl group (around 1680-1710
cm™1).

o C-O stretching bands for the ether linkage and the carboxylic acid.
o C-H stretching bands for the aromatic and aliphatic portions of the molecule.[6][7]

e Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight
of the compound and to study its fragmentation pattern. The molecular ion peak [M]+ or
protonated molecule [M+H]+ should be observed at an m/z corresponding to the molecular
weight of 4-(Decyloxy)benzoic acid.[1]

o High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for
assessing the purity of the synthesized compound. A reversed-phase HPLC method using a
C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a
small amount of acid like trifluoroacetic acid) can be developed to separate the product from
any starting materials or byproducts.
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Potential Biological Activities and Signaling
Pathways

While direct experimental data on the biological activities of 4-(Decyloxy)benzoic acid is
limited, the broader class of 4-alkoxybenzoic acids and other benzoic acid derivatives has been
investigated for various pharmacological effects. This section explores the potential biological
relevance of 4-(Decyloxy)benzoic acid based on the activities of structurally related
compounds.

Enzyme Inhibition

Structurally similar 4-alkoxybenzoic acids have been identified as inhibitors of various
enzymes. For instance, certain derivatives have shown inhibitory activity against the
trypanosome alternative oxidase (TAO), a crucial enzyme for the respiration of Trypanosoma
brucei.[8][9] The long alkoxy chain of these compounds plays a significant role in their binding
to the enzyme's active site. This suggests that 4-(Decyloxy)benzoic acid could potentially be
investigated as an inhibitor for enzymes with hydrophobic binding pockets.

Potential Mechanism of Enzyme Inhibition:
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Figure 3: A logical diagram illustrating the potential mechanism of enzyme inhibition.

Cytotoxic and Anti-inflammatory Activities

Benzoic acid and its derivatives have been reported to possess cytotoxic effects against
various cancer cell lines.[10][11] The mechanism of action often involves the disruption of
cellular membranes and inhibition of key metabolic enzymes. Furthermore, some
hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties. The lipophilic
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nature of the decyloxy chain in 4-(Decyloxy)benzoic acid may enhance its ability to penetrate
cell membranes, potentially influencing its cytotoxic or anti-inflammatory efficacy.

Further research is required to elucidate the specific biological activities and the underlying
signaling pathways modulated by 4-(Decyloxy)benzoic acid. In vitro assays, such as
cytotoxicity screening against a panel of cancer cell lines and anti-inflammatory assays, would
be the initial steps in exploring its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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